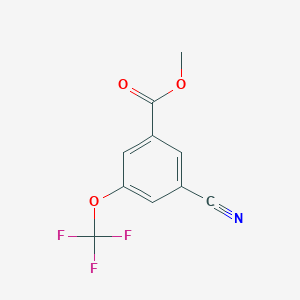
1-Acenaphthylenecarboxaldehyde, 2-chloro-
描述
1-Acenaphthylenecarboxaldehyde, 2-chloro- is an organic compound with the molecular formula C13H7ClO It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains a chloro substituent at the second position and a formyl group at the first position
准备方法
The synthesis of 1-Acenaphthylenecarboxaldehyde, 2-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst such as aluminum chloride. Industrial production methods may involve large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
1-Acenaphthylenecarboxaldehyde, 2-chloro- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acenaphthylene derivatives .
科学研究应用
1-Acenaphthylenecarboxaldehyde, 2-chloro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: It is explored for its potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-Acenaphthylenecarboxaldehyde, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids or proteins, leading to the formation of covalent adducts. The chloro substituent can undergo nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors. These interactions can affect cellular processes and signal transduction pathways, leading to various biological effects .
相似化合物的比较
1-Acenaphthylenecarboxaldehyde, 2-chloro- can be compared with other similar compounds, such as:
1-Acenaphthylenecarboxaldehyde: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
2-Chloroacenaphthene: Lacks the formyl group, leading to different chemical properties and applications.
The uniqueness of 1-Acenaphthylenecarboxaldehyde, 2-chloro- lies in its combination of a formyl group and a chloro substituent, which imparts specific chemical reactivity and potential for diverse applications in scientific research .
属性
IUPAC Name |
2-chloroacenaphthylene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKKRABLZMRMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453471 | |
| Record name | 1-Acenaphthylenecarboxaldehyde, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-84-6 | |
| Record name | 1-Acenaphthylenecarboxaldehyde, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)
![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)







![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3046807.png)
![tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B3046809.png)

